BDPTRethyleneamine

Description

However, the evidence includes detailed information on diethylenetriamine (DETA) and its derivative, diethylenetriamine pentamethylene phosphonic acid, which may serve as structurally or functionally analogous compounds for comparison. This article will focus on DETA and its phosphonic acid variant, leveraging the available data to highlight key properties, applications, and comparative insights.

Properties

Molecular Formula |

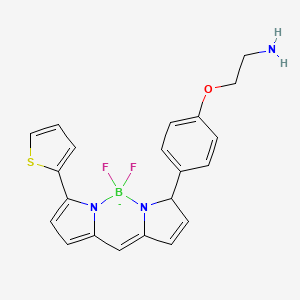

C21H19BF2N3OS- |

|---|---|

Molecular Weight |

410.3 g/mol |

IUPAC Name |

2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]ethanamine |

InChI |

InChI=1S/C21H19BF2N3OS/c23-22(24)26-16(14-17-6-10-20(27(17)22)21-2-1-13-29-21)5-9-19(26)15-3-7-18(8-4-15)28-12-11-25/h1-10,13-14,19H,11-12,25H2/q-1 |

InChI Key |

ZNCZSCFGQHRQDQ-UHFFFAOYSA-N |

Canonical SMILES |

[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCCN)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

BDPTRethyleneamine can be synthesized through several methods, including:

Reductive Amination: This classical route involves the reduction of a carbonyl compound in the presence of an amine and a reducing agent.

Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, typically an amine.

Transition Metal-Catalyzed Reactions: Modern approaches utilize transition metal catalysts to facilitate the formation of this compound through various reaction mechanisms.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and sustainable methods. These methods include catalytic processes and the use of renewable starting materials to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

BDPTRethyleneamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where this compound acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Typical reagents include alkyl halides and acyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Scientific Research Applications

BDPTRethyleneamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: this compound is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: The compound has potential therapeutic applications, including its use as a drug precursor and in drug delivery systems.

Industry: This compound is utilized in the production of polymers, catalysts, and functional materials

Mechanism of Action

The mechanism of action of BDPTRethyleneamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Detailed Introduction to Diethylenetriamine (DETA)

Diethylenetriamine (DETA), a polyamine with the formula C₄H₁₃N₃ , is a versatile compound widely used in industrial and chemical applications. Key characteristics include:

- Chemical Structure : A linear molecule with three amine groups (–NH₂ and –NH–), enabling strong chelating and crosslinking capabilities.

- Applications :

- Regulatory and Safety Profile : Classified under U.S. DOT shipping regulations (UN 2071) with strict handling guidelines due to its corrosive nature .

Diethylenetriamine Pentamethylene Phosphonic Acid (DTPMPA)

DTPMPA, a phosphonated derivative of DETA, exhibits enhanced functionality in specific applications:

Research Findings :

- DTPMPA outperforms DETA in high-temperature water treatment systems due to its phosphonic acid groups, which form stable complexes with Ca²⁺ and Mg²⁺ ions .

- DETA remains preferred in polymer synthesis due to its simpler structure and lower production cost .

Triethylenetetramine (TETA)

- Structure : C₆H₁₈N₄, with four amine groups.

- Function : Stronger chelating power than DETA but higher viscosity, limiting its use in low-temperature applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.